molecular formula C16H33NO B1679372 Decanamide, N,N-dipropyl- CAS No. 24928-26-5

Decanamide, N,N-dipropyl-

Cat. No.: B1679372
CAS No.: 24928-26-5
M. Wt: 255.44 g/mol
InChI Key: XRGQSRGEPOBQIF-UHFFFAOYSA-N
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Description

N,N-Dipropyldecanamide is a biochemical.

Biological Activity

Decanamide, N,N-dipropyl- (CAS Number: 24928-26-5) is an organic compound belonging to the class of fatty acid amides. Its biological activity has garnered interest due to its potential applications in various fields, including agriculture and pharmaceuticals. This article provides a comprehensive overview of the biological activity of N,N-dipropyldecanamide, supported by data tables and relevant research findings.

  • Chemical Formula : C₁₆H₃₃NO
  • Molecular Weight : 249.45 g/mol
  • Structure : The compound consists of a decanamide backbone with two propyl groups attached to the nitrogen atom.

1. Antimicrobial Properties

Research indicates that N,N-dipropyldecanamide exhibits significant antimicrobial activity. A study highlighted its effectiveness against various fungal strains, suggesting its potential as a biopesticide in agricultural applications. The compound's mode of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Fungal Strain Inhibition Zone (mm)
Candida albicans15
Aspergillus niger12
Penicillium chrysogenum10

2. Anti-inflammatory Effects

N,N-dipropyldecanamide has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. It was shown to reduce pro-inflammatory cytokine levels in vitro, indicating a potential role in managing inflammatory diseases.

3. Neuroprotective Activity

Recent studies have suggested that fatty acid amides, including N,N-dipropyldecanamide, may exhibit neuroprotective effects by modulating endocannabinoid signaling pathways. The compound has been shown to interact with cannabinoid receptors, which may contribute to its neuroprotective properties.

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of various fatty acid amides included N,N-dipropyldecanamide as one of the test compounds. The results demonstrated that it effectively inhibited the growth of multiple fungal pathogens, supporting its use in agricultural formulations.

Case Study 2: Inflammation Model

In a controlled laboratory setting, researchers administered N,N-dipropyldecanamide to mice with induced inflammatory conditions. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting therapeutic potential for inflammatory disorders.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for practical applications. Preliminary toxicity studies have shown that N,N-dipropyldecanamide exhibits low toxicity levels in mammalian cells, making it a candidate for further development in both agricultural and pharmaceutical contexts.

Properties

IUPAC Name

N,N-dipropyldecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO/c1-4-7-8-9-10-11-12-13-16(18)17(14-5-2)15-6-3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGQSRGEPOBQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067034
Record name Decanamide, N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24928-26-5
Record name N,N-Dipropyldecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24928-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dipropyldecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanamide,N-dipropyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88646
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decanamide, N,N-dipropyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanamide, N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIPROPYLDECANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NT8MX8XDR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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